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Compound of Interest

Compound Name: TYRA-300

Cat. No.: B15575993

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for TYRA-300, a selective
FGFR3 inhibitor, and other alternative FGFR inhibitors. The data presented is compiled from
publicly available preclinical studies to facilitate an objective comparison of their performance
and support further research and development in this therapeutic area.

Mechanism of Action: Targeting the FGFR3
Signaling Pathway

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial
role in cell growth, differentiation, and apoptosis.[1] Gain-of-function mutations in the FGFR3
gene lead to its overactivation, driving the pathogenesis of various conditions, including
achondroplasia, the most common form of dwarfism, and several types of cancer, such as
urothelial carcinoma.[2][3] FGFR inhibitors are designed to block the downstream signaling
cascades initiated by the activated receptor, thereby mitigating its pathological effects.

The binding of fibroblast growth factors (FGFs) to FGFRS3 induces receptor dimerization and
autophosphorylation of its intracellular kinase domain. This triggers a cascade of downstream
signaling events, primarily through the RAS-MAPK and STAT pathways, which in turn regulate
gene expression related to cell proliferation and differentiation.[1][4] In achondroplasia,
overactive FGFR3 signaling in chondrocytes prematurely halts bone growth.[5] In cancer, it can
lead to uncontrolled cell proliferation.[2]
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TYRA-300 is a potent and selective oral inhibitor of FGFR3, designed to spare other FGFR
isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[3][6][7] Alternative
FGFR inhibitors range from pan-FGFR inhibitors, which target multiple FGFR isoforms (e.g.,
erdafitinib, infigratinib, futibatinib, rogaratinib), to other selective inhibitors.[8][9][10][11]

Below is a diagram illustrating the FGFR3 signaling pathway and the points of intervention for
FGFR inhibitors.
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Quantitative Data Presentation: A Comparative
Overview

The following tables summarize the available preclinical data for TYRA-300 and alternative
FGFR inhibitors. It is important to note that these data are compiled from different studies and
may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro FGFR Isoform Selectivity (IC50, nM)
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Compound FGFR1 FGFR2 FGFR3 FGFR4 erjé:‘ce
TYRA-300 113 34.9 1.8 98.4 [12][13]
Erdafitinib 5.5 1.8 1.3 17.7 [13]
Futibatinib 3.9 1.0 0.8 6.1 [13][14]
Pemigatinib 12.3 4.3 5.2 142 [13]
Infigratinib 15.3 5.8 6.9 459 [13]

Table 2: Preclinical Efficacy in Achondroplasia Mouse
Maodels (Fgfr3Y367C/+)

Key Bone
Treatment
Compound Dose . Growth Data Source
Duration L
Findings

+17.6% body
length, +24.4%

TYRA-300 1.2 mg/kg/day 15 days femur length,
+38.3% tibia
length

+10-17% lower
limb length, +7-
o 14% upper limb
Infigratinib 0.5 mg/kg/day 15 days [15][16][17]
length, +12%
foramen

magnum size

Table 3: Preclinical Efficacy in Urothelial Carcinoma
Xenograft Models
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Compound Cancer Model Key Findings Data Source
Dose-dependent
tumor growth
FGFR3 S249C o _
TYRA-300 inhibition with [6][18][19]
xenograft ] )
regression at highest
doses.
o FGFR1-expressing )
Rogaratinib Tumor regression. [20][21]
JMSUL1 xenograft
o FGFR3-driven RT112 Strong tumor growth
Rogaratinib o [20][21]
model inhibition.
o AN3 CA (FGFR2 Significant antitumor
Futibatinib ] [14]
mutant) xenograft efficacy.
o SNU-16 (FGFR2 Significant antitumor
Futibatinib [14]

amplified) xenograft

efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are

summaries of the experimental protocols used in the key preclinical studies cited.

In Vitro Kinase Inhibition Assays

¢ Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against different FGFR isoforms.

e General Protocol: Recombinant human FGFR kinase domains are incubated with the test

compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide)

and ATP. The kinase activity is measured by quantifying the amount of phosphorylated

substrate, typically using methods like ELISA or radiometric assays. The IC50 value is then

calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

o Cell-Based Assays: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for

survival, are engineered to express different human FGFR isoforms. In the presence of FGF,

these cells can proliferate independently of IL-3. The cells are treated with varying
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concentrations of the inhibitor, and cell viability is measured after a set period (e.g., 48-72
hours) using assays like MTT or CellTiter-Glo. The IC50 is the concentration that inhibits cell
proliferation by 50%.

Achondroplasia Mouse Model Studies

e Animal Model:Fgfr3Y367C/+ knock-in mice, which carry a mutation analogous to the one
found in human achondroplasia and exhibit a similar phenotype of disproportionate short
stature.[15]

o Treatment: The FGFR inhibitors (e.g., TYRA-300, infigratinib) or a vehicle control are
administered to the mice, typically starting at a young age (e.g., postnatal day 3) for a
specified duration (e.g., 15-21 days).[17] Administration is often daily via oral gavage or
subcutaneous injection.

» Efficacy Assessment: At the end of the treatment period, various skeletal parameters are
measured, including naso-anal length, femur and tibia length, and the dimensions of the
foramen magnum. These measurements are often performed using micro-computed
tomography (UCT) or calipers. Histological analysis of the growth plates of long bones is also
commonly performed to assess chondrocyte proliferation and differentiation.

Urothelial Carcinoma Xenograft Studies

e Cell Lines: Human urothelial carcinoma cell lines with known FGFR3 alterations (e.g., RT112
with an FGFR3 fusion, IMSU1 with FGFR1 expression) are used.[21][22]

e Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected
with the cancer cells.

e Treatment: Once tumors reach a certain volume, the mice are randomized into treatment
groups and receive the FGFR inhibitor or a vehicle control, typically administered orally on a
daily schedule.

» Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the
study, tumors may be excised for further analysis, such as western blotting to assess the
inhibition of downstream signaling pathways (e.g., phosphorylation of ERK).[23]
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Below is a diagram outlining a typical experimental workflow for in vivo xenograft studies.

Experiment Setup

1. Cancer Cell Culture
(e.g., FGFR3-mutant
urothelial carcinoma)

2. Subcutaneous Implantation
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:

6. Regular Tumor Volume
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v
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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